molecular formula C12H17FN2O2S B7556591 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine

1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine

Cat. No. B7556591
M. Wt: 272.34 g/mol
InChI Key: KDWMOXQTFQEWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of piperidine derivatives and has a molecular weight of 315.39 g/mol.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A is not fully understood. However, it has been suggested that it may act on various molecular targets, including ion channels, enzymes, and receptors, to produce its therapeutic effects.
Biochemical and Physiological Effects
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential use as an anti-inflammatory agent. Additionally, 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A has been found to have analgesic properties, reducing pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A in lab experiments is its low toxicity profile. It has been found to have low toxicity in animal models, making it a safe compound to use in research studies. However, one limitation of using 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A. One potential area of research is to further investigate its anti-cancer properties and potential use as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and molecular targets. Finally, future studies could investigate the potential use of 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A in treating other diseases, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A is a novel small molecule that has shown potential therapeutic properties in various scientific research studies. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and potential uses in treating various diseases.

Synthesis Methods

The synthesis of 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-fluorobenzaldehyde with methylsulfonyl chloride to produce 4-fluorobenzylsulfonyl chloride. This intermediate is then reacted with piperidine to produce 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A.

Scientific Research Applications

1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A has shown potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. In one study, 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A was found to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anti-cancer agent.

properties

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c13-11-5-3-10(4-6-11)9-18(16,17)15-7-1-2-12(14)8-15/h3-6,12H,1-2,7-9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWMOXQTFQEWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine

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